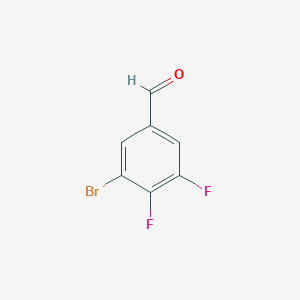

3-Bromo-4,5-difluorobenzaldehyde

Overview

Description

3-Bromo-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate .

Synthesis Analysis

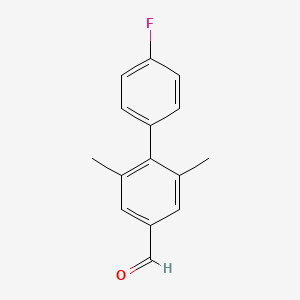

A method for preparing 3,4-difluorobenzaldehyde, which could be a precursor to 3-Bromo-4,5-difluorobenzaldehyde, involves carrying out a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products .Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorobenzaldehyde consists of a benzene ring with bromo and difluoro substituents and an aldehyde group .Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 221 . The boiling point is 237.9±35.0°C at 760 mmHg .Scientific Research Applications

Role in Nrf2 and HO-1 Levels Regulation

3-Bromo-4,5-difluorobenzaldehyde (3-BDB) has been used in the treatment of mouse embryonic fibroblasts (MEFs) derived from Nrf2-deficient mice. The treatment with 3-BDB attenuated the increase in Nrf2 and HO-1 levels . Nrf2 is a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. HO-1 is an enzyme that provides protection against oxidative stress.

Mitochondrial Calcium Detection

3-BDB has been used for mitochondrial calcium detection. In one study, cells were treated with 30 μΜ of 3-BDB for 1 hour and exposed to 50 μg/mL of PM 2.5 for another 24 hours . PM 2.5 refers to atmospheric particulate matter (PM) that have a diameter of less than 2.5 micrometers. This shows the potential of 3-BDB in studying the effects of environmental pollutants at the cellular level.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring, which in this case is a benzene ring .

Mode of Action

3-Bromo-4,5-difluorobenzaldehyde likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

One study suggests that similar compounds may activate nrf2 signaling cascades in keratinocytes .

Pharmacokinetics

The compound has a boiling point of 2379±350 °C at 760 mmHg, which may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzaldehyde. For instance, the compound’s reactivity may be influenced by the presence of other substances that can act as free radicals . Additionally, its stability may be affected by temperature, as suggested by its boiling point .

properties

IUPAC Name |

3-bromo-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVSYGPVVEMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

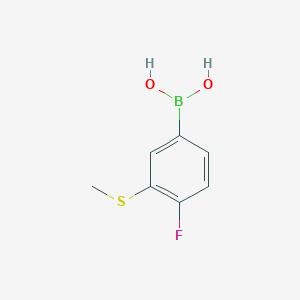

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)